molecular formula C23H28N2O5S B11355138 Ethyl 2-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Ethyl 2-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11355138
M. Wt: 444.5 g/mol
InChI Key: DVAGCLKCENDRFR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves the reaction of an appropriate benzoic acid derivative with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the benzoic acid derivative and alcohol are reacted in large reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ETHYL 2-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets in biological systems. The ester functional group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then interact with various enzymes and receptors . The piperidine ring may also play a role in modulating the activity of certain biological pathways .

Properties

Molecular Formula

C23H28N2O5S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 2-[[1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C23H28N2O5S/c1-3-30-23(27)20-9-4-5-10-21(20)24-22(26)19-11-13-25(14-12-19)31(28,29)16-18-8-6-7-17(2)15-18/h4-10,15,19H,3,11-14,16H2,1-2H3,(H,24,26)

InChI Key

DVAGCLKCENDRFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC(=C3)C

Origin of Product

United States

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